(S)-2-Amino-3-(furan-2-yl)propanoic acid

Description

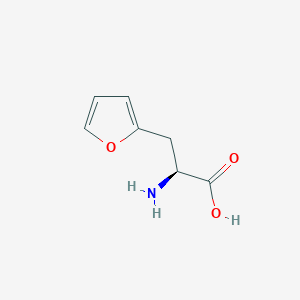

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 |

Source

|

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127682-08-0 |

Source

|

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-3-(furan-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic α-amino acid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, offering crucial data for researchers in drug discovery and development. The document details the compound's identity, physical and chemical characteristics, and relevant experimental protocols.

Compound Identification

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(furan-2-yl)propanoic acid[1] |

| Common Name | (S)-3-Furanalanine |

| CAS Number | 127682-08-0[1] |

| Molecular Formula | C₇H₉NO₃[1] |

| Molecular Weight | 155.15 g/mol [1] |

| Canonical SMILES | C1=COC(=C1)C--INVALID-LINK--N[1] |

Physicochemical Properties

A summary of the available physicochemical data for this compound and its racemic mixture is presented below. It is important to note that some experimental data is only available for the DL-racemic mixture.

| Property | Value | Notes |

| Melting Point | 260 °C[2] | Data for the DL-racemic mixture. |

| Boiling Point | 284 °C[2] | Data for the DL-racemic mixture. |

| Solubility | Soluble in water[2] | Qualitative data for the DL-racemic mixture. |

| pKa | Not experimentally determined | As an amino acid, it will have at least two pKa values corresponding to the carboxylic acid and amino groups. |

| logP | -2.3 | Computed XLogP3 value[1]. This indicates a high degree of hydrophilicity. |

Biological Activity

This compound has demonstrated notable antimicrobial activity. Research has shown its efficacy against the following microorganisms at a concentration of 64 µg/mL:

-

Candida albicans (a yeast-like fungus)[3]

-

Escherichia coli (a Gram-negative bacterium)[3]

-

Staphylococcus aureus (a Gram-positive bacterium)[3]

The antimicrobial mechanism of furan-containing compounds is generally attributed to their ability to induce the formation of reactive oxygen species (ROS) within the microbial cells and to interact with various intracellular proteins, leading to cellular damage and death.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to amino acids and can be adapted for this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.

References

In-Depth Technical Guide: Spectral Data for (S)-2-Amino-3-(furan-2-yl)propanoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the non-proteinogenic amino acid, (S)-2-Amino-3-(furan-2-yl)propanoic acid. This compound, a key chiral building block, is of significant interest in medicinal chemistry and drug development due to its structural analogy to natural amino acids and the unique electronic properties of the furan moiety. This document compiles available spectroscopic data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.56-3.71 | m | -CH₂- | |

| 4.14-4.17 | m | α-CH | |

| 6.89 | s | Furan C4-H | |

| 7.10 | s | Furan C3-H | |

| 8.14 | s | Furan C5-H |

Note: Data corresponds to the racemic mixture.[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 34.1 | -CH₂- |

| 56.0 | α-CH |

| 107.9 | Furan C4 |

| 111.3 | Furan C3 |

| 142.8 | Furan C5 |

| 153.6 | Furan C2 |

| 181.8 | -COOH |

Note: Data corresponds to the racemic mixture.[1]

Table 3: Mass Spectrometry Data

| Parameter | Value | Method |

| Calculated m/z (M+) | 155.0582 | HRMS |

| Found m/z (M+) | 155.0571 | HRMS |

Note: Data corresponds to the racemic mixture.[1]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2400 (broad) | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| ~3100-3000 | C-H stretch (Furan) |

| ~2900-2800 | C-H stretch (Aliphatic) |

| ~1710-1680 | C=O stretch (Carboxylic Acid) |

| ~1600-1500 | N-H bend (Amine), C=C stretch (Furan) |

| ~1400-1300 | O-H bend (Carboxylic Acid) |

| ~1200-1000 | C-O stretch (Furan, Carboxylic Acid) |

Note: This is a generalized spectrum for furan-containing amino acids as specific experimental data for the target compound was not available. The ranges are typical for the assigned functional groups.

Experimental Protocols

The experimental conditions for the acquisition of the presented data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] The sample was dissolved in Deuterium Oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

High-Resolution Mass Spectrometry (HRMS)

The high-resolution mass spectrum was acquired to confirm the elemental composition of the molecule. The analysis provided the exact mass of the molecular ion (M+), which was compared to the calculated theoretical mass.[1]

Infrared (IR) Spectroscopy

A general protocol for acquiring an IR spectrum of a solid sample involves using the Potassium Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a novel chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

This guide provides a foundational set of spectral data and methodologies for this compound. Researchers are encouraged to consult the cited literature for further details and to perform their own analytical validation for their specific applications.

References

Biological activity of furan-containing amino acids

An In-depth Technical Guide on the Biological Activity of Furan-Containing Amino Acids

Introduction

The furan ring, a five-membered aromatic heterocycle, is a prominent scaffold in medicinal chemistry due to its unique steric and electronic properties.[1][2] Its incorporation into amino acid structures creates a class of compounds with significant therapeutic potential. These furan-containing amino acids and their derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[1][2][3] The furan moiety can enhance the binding affinity, selectivity, and pharmacokinetic profiles of parent compounds, making it a valuable tool in drug design and development.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of furan-containing amino acids, with a focus on their therapeutic applications.

Biological Activities of Furan-Containing Compounds

Furan-containing amino acids and their derivatives exhibit a broad spectrum of pharmacological effects. The furan nucleus can act as a bioisostere for phenyl rings, offering modified electronic and steric characteristics that can improve interactions with biological targets.[2]

Anticancer Activity

Several novel furan-based derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] For instance, certain furan-containing compounds can induce cell cycle arrest and apoptosis in breast cancer cells.[1] The mechanism of action often involves the inhibition of crucial cellular processes.[1] Tripeptides conjugated with a furoyl moiety have also been reported to possess antineoplastic activity.[4] A library of compounds based on a 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan scaffold showed promising therapeutic potential against HeLa cells.[4]

Antimicrobial Activity

Furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[2] Some substituted furan amino acid derivatives, prepared from 5-bromo furoyl chloride and 5-nitrofuran acryloyl chloride, were found to be highly active against gram-negative bacteria.[5] The antibacterial action of compounds like nitrofurantoin involves the furan ring, which is central to the drug's electron transfer activity. The nitro group on the furan ring undergoes reductive activation within bacterial cells, producing reactive intermediates that damage bacterial DNA and ribosomal proteins.[2]

Neuroprotective and Neuropharmacological Activity

Recent studies have highlighted the neuroprotective potential of furan-containing compounds, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6] These compounds can exert their effects by scavenging free radicals, mitigating oxidative stress, and modulating inflammatory pathways.[1][6] Furthermore, the structural similarity of some furan-containing amino acid derivatives to neurotransmitters like GABA suggests they may have a role in modulating neural activity.[7] This has led to investigations into their potential for treating neurological disorders like epilepsy and anxiety.[7]

Enzyme Inhibition

Furan-containing compounds have been developed as inhibitors for specific enzyme targets.

-

Protein Arginine Deiminase Type IV (PAD4): PAD4 is an enzyme implicated in rheumatoid arthritis. Furan-containing peptide-based inhibitors have been designed to target this enzyme. The furan ring acts as the "warhead" of the inhibitor. The most effective of these peptide-based inhibitors was found to inhibit PAD4 reversibly and competitively.[8]

-

Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1): FIH-1 is a negative regulator of the hypoxia-inducible factor (HIF) transcriptional pathway. A series of furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized to inhibit FIH-1. These compounds were designed to antagonize the binding of 2-oxoglutarate (2OG), a required cofactor for FIH-1 activity.[9]

Anti-inflammatory Activity

The furan ring is present in agents that can inhibit COX enzymes and reduce inflammation.[2] Furan fatty acids (F-acids), in particular, have demonstrated anti-inflammatory effects. In an animal model of arthritis, F-acids isolated from the green-lipped mussel showed potent anti-inflammatory effects, reducing paw swelling more effectively than eicosapentaenoic acid.[10]

Quantitative Data

The following tables summarize quantitative data for the biological activity of selected furan-containing amino acid derivatives.

Table 1: Anticancer Activity of a Furan-Based Derivative

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Furan-based derivative 4 | MCF-7 (Breast Cancer) | Cytotoxic | Not Specified | [1] |

Table 2: Enzyme Inhibition by Furan-Containing Peptide-Based Inhibitors

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

| Peptide-based inhibitor | PAD4 | Reversible, Competitive | 243.2 ± 2.4 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Furan-Containing Amino Alcohols

A general method for synthesizing furan-containing amino alcohols involves the nucleophilic addition of a furan-derived organometallic reagent to an α-amino aldehyde.[1]

Example: Synthesis via Grignard Reagent Addition [1]

-

Preparation of the Grignard Reagent: Add magnesium turnings to a solution of 2-bromofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Stir the mixture at room temperature until the magnesium is consumed.

-

Addition to Aldehyde: Cool the freshly prepared furan-2-ylmagnesium bromide solution to 0°C. Add a solution of the desired N-protected α-amino aldehyde in anhydrous THF dropwise.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-containing amino alcohol.

Solid-Phase Peptide Synthesis of Furan-Containing Peptides

Furan-containing peptides can be synthesized using fluorenylmethyloxycarbonyl (Fmoc) chemistry on a solid support.[11]

-

Resin Preparation: Use Rink amide aminomethyl resin as the solid support.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin. Use 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) as the activating agent. For incorporating the furan-containing amino acid, such as L-2-furylalanine, it is coupled in the same manner as other protected amino acids.

-

Fmoc Deprotection: Perform deprotection of the Fmoc group using 20% piperidine in dimethylformamide.

-

Monitoring: Evaluate the completeness of the reaction using the Kaiser test for free primary amino groups.

-

Cleavage: Cleave the synthesized peptide from the resin using trifluoroacetic acid (TFA).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity and cytotoxicity.[1]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the furan-containing compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of furan-containing amino acids.

Caption: General workflow for the development of furan-containing amino acid-based therapeutic agents.

Caption: Mechanism of HIF-1α activation via inhibition of FIH-1 by furan-containing amino acid derivatives.

Caption: Logical relationships in the structure-activity relationship (SAR) of furan-containing amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(S)-2-Amino-3-(furan-2-yl)propanoic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Unnatural Amino Acid with Potential in Antimicrobial and Anticancer Applications

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (S)-2-furylalanine, is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential applications in drug discovery and peptide-based therapeutics. The incorporation of this unnatural amino acid into peptide chains can impart unique structural and functional properties, leading to enhanced biological activity and stability. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction

Unnatural amino acids (UAAs) are pivotal in modern medicinal chemistry, offering a means to expand the chemical diversity of peptides and proteins. By introducing novel side chains and stereochemistries, UAAs can modulate the pharmacological properties of bioactive peptides, including their potency, selectivity, and metabolic stability. The furan moiety, a five-membered aromatic heterocycle, is a recognized pharmacophore found in numerous bioactive compounds. Its incorporation into an amino acid framework, as seen in this compound, presents an intriguing scaffold for the development of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molar Mass | 155.15 g/mol | [2] |

| Melting Point | 260 °C | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water and some organic solvents | [2] |

| Optical Activity | Optically active | [2] |

Synthesis of this compound

Proposed Asymmetric Synthesis Workflow

Caption: Proposed workflow for the asymmetric synthesis of the target amino acid.

Detailed Experimental Protocol (Proposed)

Step 1: Acylation of the Evans Auxiliary

-

Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise, and allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl Evans auxiliary.

Step 2: Asymmetric Alkylation

-

Dissolve the N-propionyl Evans auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

-

In a separate flask, prepare a solution of 2-(bromomethyl)furan (1.2 eq) in anhydrous THF.

-

Add the solution of 2-(bromomethyl)furan to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography to obtain the alkylated Evans auxiliary.

Step 3: Asymmetric Azidation

-

Dissolve the alkylated Evans auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) dropwise and stir for 30 minutes.

-

Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide (Trisyl Azide) (1.2 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the azido-functionalized product.

Step 4: Hydrolysis and Removal of the Chiral Auxiliary

-

Dissolve the azido-functionalized product (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to remove the recovered chiral auxiliary.

-

The aqueous layer containing the azido acid can be used directly in the next step or can be further purified.

Step 5: Reduction to the Final Amino Acid

-

To the aqueous solution of the azido acid, add palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Biological Activity

The furan ring is a known pharmacophore, and its incorporation into amino acid structures can lead to compounds with significant biological activity. While extensive studies on the specific biological profile of this compound are limited, preliminary data and studies on related furan-containing compounds suggest potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against a range of pathogens.[3] This suggests that the core furanopropanoic acid scaffold possesses intrinsic antimicrobial properties.

| Compound/Derivative | Organism | Activity | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Inhibition at 64 µg/mL | [3] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Inhibition at 64 µg/mL | [3] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC = 128 µg/mL | [3] |

| Furan-based pyrimidine-thiazolidinones | E. coli | MIC = 12.5 µg/mL | [3] |

| Furan-based pyrimidine-thiazolidinones | A. niger | Activity at 100 µg/mL | [3] |

Anticancer Activity

Several studies have reported the cytotoxic effects of furan-containing compounds against various cancer cell lines.[2][4][5][6] These findings highlight the potential of the furan moiety as a scaffold for the design of novel anticancer agents. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and apoptosis.[2][4]

| Furan Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 µM | [4] |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 µM | [4] |

| Furan-based derivative 7b | A549 (Lung) | 6.66 µM | [7] |

| Furan-based derivative 7b | HT-29 (Colon) | 8.51 µM | [7] |

| Furan-based derivative 7b | HepG2 (Liver) | 7.28 µM | [7] |

| Furan-based derivative 7b | MCF-7 (Breast) | 6.72 µM | [7] |

| Furanopyridone derivative 4c | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | [5] |

| Furanopyridone derivative 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [5] |

| (3-(furan-2-yl)pyrazol-4-yl) chalcone 7c | A549 (Lung) | 18.5 µg/mL | [6] |

| (3-(furan-2-yl)pyrazol-4-yl) chalcone 7b | A549 (Lung) | 20 µg/mL | [6] |

Incorporation into Peptides

The unique properties of this compound make it an attractive building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its incorporation can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

Fmoc-Protection of this compound

For use in SPPS, the α-amino group of the amino acid must be protected, most commonly with an Fmoc group.

Experimental Protocol:

-

Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Add sodium carbonate (2.5 eq) and stir until the amino acid dissolves.

-

Cool the solution to 0 °C and add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.05 eq) in 1,4-dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Fmoc-protected amino acid by flash column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general cycle for incorporating an Fmoc-protected amino acid, such as Fmoc-(S)-2-furylalanine, into a growing peptide chain on a solid support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-(S)-2-furylalanine (2-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 eq to the amino acid) and an additive like HOBt (1 eq to the amino acid) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (2 eq to the amino acid) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Cleavage and Deprotection of Furan-Containing Peptides

The furan ring is known to be sensitive to strong acidic conditions, which are typically used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The use of standard cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) can lead to degradation of the furan moiety. Therefore, a modified cleavage cocktail containing scavengers is recommended.

Recommended Cleavage Cocktail:

-

Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[2]

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether several times.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound represents a valuable unnatural amino acid for the development of novel peptide-based therapeutics. Its furan-containing side chain offers opportunities to explore new chemical space and modulate the biological activity of peptides. While further research is needed to fully elucidate its pharmacological profile and to optimize its synthesis, the information presented in this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing building block in their drug discovery and development endeavors. The proposed synthetic routes and peptide synthesis protocols offer practical starting points for its incorporation into new molecular entities with potential antimicrobial and anticancer activities.

References

- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure and Conformation of (S)-2-Amino-3-(furan-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid incorporating a furan moiety, a structural motif of interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a detailed overview of the current understanding of its structure and conformational properties. Due to the limited availability of direct experimental data for this specific enantiomer, this document combines reported data for the racemic mixture with established methodologies for synthesis, characterization, and computational analysis. The guide also explores its potential biological role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.

Introduction

Non-proteinogenic amino acids represent a valuable class of building blocks for the design of novel therapeutics, peptidomimetics, and chemical probes. The incorporation of heterocyclic scaffolds, such as the furan ring, can significantly influence the pharmacological and pharmacokinetic properties of these molecules. This compound, an analog of the proteinogenic amino acid phenylalanine, presents a unique combination of a chiral amino acid backbone and an aromatic furan ring system. Understanding its three-dimensional structure and conformational preferences is crucial for elucidating its biological activity and for its rational application in drug design and development. This guide aims to consolidate the available structural information and provide a framework for its further investigation.

Molecular Structure

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group at the C2 (alpha) position and a furan-2-yl group attached to the C3 (beta) position. The stereochemistry at the C2 position is designated as (S).

Spectroscopic Data

Table 1: NMR Spectroscopic Data for 2-Amino-3-(furan-2-yl)propionic acid in D₂O [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling | Assignment |

| ¹H | 8.14 | s | H5 (furan) |

| ¹H | 7.10 | s | H4 (furan) |

| ¹H | 6.89 | s | H3 (furan) |

| ¹H | 4.14-4.17 | m | α-H (C2) |

| ¹H | 3.56-3.71 | m | β-CH₂ (C3) |

| ¹³C | 171.0 (inferred) | - | C=O (C1) |

| ¹³C | 155.1 (inferred) | - | C2/C5 (furan) |

| ¹³C | 56.0 | - | α-C (C2) |

| ¹³C | 34.1 | - | β-C (C3) |

Note: Specific assignments for the furan carbons were not provided in the source. The carboxylic acid carbon signal is inferred from typical values.

Conformational Analysis

A comprehensive experimental determination of the conformational landscape of this compound, for instance through X-ray crystallography or advanced NMR techniques, has not been reported. The overall conformation is determined by the rotational freedom around the Cα-Cβ and Cβ-C(furan) single bonds, as well as the orientation of the carboxylic acid and amino groups.

In the absence of experimental data, computational methods are the primary tool for investigating the conformational preferences of this molecule. A typical computational workflow would involve:

-

Generation of initial conformers: Through systematic rotation of the flexible dihedral angles.

-

Quantum mechanical calculations: To optimize the geometry and determine the relative energies of the different conformers. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common approach for such molecules.

-

Analysis of the potential energy surface: To identify the low-energy, stable conformations and the energy barriers between them.

This analysis would reveal the preferred orientations of the furan ring relative to the amino acid backbone, which is critical for its interaction with biological targets.

Experimental Protocols

The following sections outline detailed experimental protocols for the synthesis, characterization, and computational analysis of this compound, based on established methods for similar compounds.

Synthesis and Purification of this compound

This protocol describes a potential asymmetric synthesis, which would be necessary to obtain the pure (S)-enantiomer.

-

Preparation of the N-protected amino acid: The synthesis can be initiated from a suitable chiral starting material, for example, through the asymmetric alkylation of a glycine enolate equivalent with 2-(chloromethyl)furan. The glycine derivative would be protected with a suitable group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

-

Alkylation Step: The enolate of the protected glycine is generated using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). 2-(Chloromethyl)furan is then added to the reaction mixture.

-

Deprotection: The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Purification: The final product can be purified by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).

Spectroscopic and Structural Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz). Assign the proton signals based on their chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to confirm the connectivity of the molecule and unambiguously assign the proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Use a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecule and confirm its elemental composition.

-

-

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection and Structure Solution: Collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles, which will define its solid-state conformation.

-

Computational Conformational Analysis Protocol

-

Software: Utilize a computational chemistry software package such as Gaussian, Spartan, or Schrodinger.

-

Initial Structure: Build the 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This involves rotating the key dihedral angles (e.g., Cα-Cβ and Cβ-C(furan)) in discrete steps.

-

Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and calculate its energy using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* or larger basis set. Include solvent effects using a continuum model like the Polarizable Continuum Model (PCM) if studying the conformation in solution.

-

Analysis: Identify the global minimum energy conformation and other low-energy conformers. Analyze their geometries, including key dihedral angles and intramolecular interactions (e.g., hydrogen bonds).

Biological Context: Potential Role in NMDA Receptor Signaling

While the direct biological activity of this compound is not extensively documented, several studies on analogous compounds suggest that furan-containing amino acids can act as agonists at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon binding of both agonists, and the relief of a magnesium block by membrane depolarization, the channel opens, allowing the influx of Ca²⁺ ions. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events, leading to various cellular responses, including the modulation of gene expression and synaptic strength. This compound could potentially act as a co-agonist at the glycine site, thereby modulating NMDA receptor activity.

Conclusion

This compound is a molecule of significant interest for chemical biology and drug discovery. While direct experimental structural and conformational data for this specific enantiomer are currently limited, this guide provides a comprehensive framework for its study. By combining spectroscopic data from the racemic mixture with established protocols for asymmetric synthesis, detailed characterization, and computational analysis, researchers can gain valuable insights into its properties. The potential of this and related furan-containing amino acids to modulate NMDA receptor activity highlights the importance of further investigation into their structure-activity relationships. Such studies will be instrumental in unlocking the therapeutic potential of this class of non-proteinogenic amino acids.

References

- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 2. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 3. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of (S)-2-Amino-3-(furan-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid containing a furan moiety, holds potential in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and formulation. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a notable lack of specific quantitative data in publicly available literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters. Furthermore, it explores potential biological activities and signaling pathways, offering a foundational resource for further investigation.

Introduction

This compound is a derivative of the amino acid alanine, incorporating a furan ring. The furan scaffold is a recognized pharmacophore present in numerous bioactive compounds, imparting a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The unique structural and electronic features of the furan ring can influence a molecule's interaction with biological targets. Consequently, a detailed characterization of the solubility and stability of this compound is essential for its advancement as a potential therapeutic agent or research tool.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | ChemBK[1] |

| Molecular Weight | 155.15 g/mol | ChemBK[1] |

| Appearance | White crystalline solid | ChemBK[1] |

| Taste | Sweet and bitter | ChemBK[1] |

| Optical Activity | Optically active | ChemBK[1] |

| Solubility | Soluble in water and some organic solvents (qualitative) | ChemBK[1] |

Solubility Profile

While literature qualitatively states that this compound is soluble in water and some organic solvents, specific quantitative data is scarce.[1] The solubility of amino acids is significantly influenced by factors such as pH, temperature, and the presence of co-solvents. For drug development, understanding the solubility in various aqueous and organic media is critical for formulation design and bioavailability assessment.

Proposed Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following protocol, adapted from established methods for amino acid solubility determination, is proposed.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures and pH values.

Materials:

-

This compound

-

Solvents: Purified water, methanol, ethanol, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0)

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with an appropriate mobile phase for HPLC analysis to a concentration within the calibrated range.

-

-

Quantification by HPLC:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted samples and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each solvent and condition.

-

Present the data in a tabular format for easy comparison.

-

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and degradation pathways. The furan ring, in particular, can be susceptible to oxidative cleavage. A comprehensive stability assessment should include forced degradation studies under various stress conditions.

Potential Degradation Pathways

The metabolism of furan-containing compounds often involves the cytochrome P450 enzyme system, which can lead to the oxidative opening of the furan ring to form reactive intermediates like cis-2-butene-1,4-dial. This reactive species can then conjugate with cellular nucleophiles such as glutathione. While this is a metabolic pathway, similar oxidative degradation could potentially occur under chemical stress conditions.

Proposed Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and degradation pathways for this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC-PDA or HPLC-MS method. The method should be capable of separating the parent compound from all degradation products.

-

-

Data Analysis:

-

Calculate the percentage degradation of the parent compound.

-

Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

-

Summarize the results in a table, indicating the percentage of degradation and the number of degradation products formed under each condition.

-

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, derivatives of furan- and thiophene-2-carbonyl amino acids have been shown to inhibit the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). FIH-1 is a key negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway. Inhibition of FIH-1 can lead to the activation of HIF-α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia).

Hypothesized Signaling Pathway Involvement

Based on the activity of structurally related compounds, it is plausible that this compound could modulate the HIF signaling pathway. A simplified representation of this potential interaction is provided below.

Caption: Hypothesized modulation of the HIF-1 signaling pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. However, the current lack of comprehensive public data on its solubility and stability poses a significant challenge. This technical guide has consolidated the available information and, more importantly, provided detailed, actionable experimental protocols for researchers to generate the necessary quantitative data. The proposed methods for solubility and stability assessment will enable a more thorough characterization of this compound, facilitating its rational use in formulation and preclinical studies. Furthermore, the exploration of its potential interaction with the HIF signaling pathway offers a promising avenue for future biological and pharmacological research.

Experimental Workflows

To further clarify the proposed experimental procedures, the following workflow diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Experimental workflow for forced degradation studies.

References

An In-depth Technical Guide to the In Silico Modeling of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical, yet plausible, in silico modeling workflow for (S)-2-Amino-3-(furan-2-yl)propanoic acid. The quantitative data herein is illustrative and based on methodologies commonly applied to similar molecules, as specific experimental and computational studies on this compound are not extensively available in public literature.

Introduction

This compound is a non-proteinogenic amino acid, a derivative of L-alanine, which has garnered interest for its potential biological activities.[1] Preliminary studies have indicated its antimicrobial properties against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus.[2] The presence of the furan moiety, a common scaffold in medicinal chemistry, suggests a potential for diverse molecular interactions, making it a compelling candidate for drug discovery and development.[3][4]

This technical guide provides a comprehensive framework for the in silico modeling of this compound, outlining a systematic approach from initial characterization to lead optimization. The methodologies described herein are standard in the field of computational drug design and aim to elucidate the compound's therapeutic potential.

Physicochemical and Predicted ADMET Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any in silico analysis. These properties influence its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Method/Source |

| Molecular Formula | C₇H₉NO₃ | PubChem[5] |

| Molecular Weight | 155.15 g/mol | PubChem[5] |

| LogP (octanol-water) | -1.5 (Predicted) | In Silico Prediction |

| Topological Polar Surface Area (TPSA) | 77.76 Ų (Predicted) | In Silico Prediction |

| Hydrogen Bond Donors | 2 (Predicted) | In Silico Prediction |

| Hydrogen Bond Acceptors | 4 (Predicted) | In Silico Prediction |

| Rotatable Bonds | 3 (Predicted) | In Silico Prediction |

| Aqueous Solubility | High (Predicted) | In Silico Prediction |

| Blood-Brain Barrier Permeation | Low (Predicted) | In Silico Prediction |

| CYP450 2D6 Inhibition | Non-inhibitor (Predicted) | In Silico Prediction |

| Hepatotoxicity | Low Risk (Predicted) | In Silico Prediction |

| Human Intestinal Absorption | High (Predicted) | In Silico Prediction |

In Silico Modeling Workflow

The comprehensive in silico evaluation of this compound can be structured into a multi-step workflow, as depicted in the diagram below. This workflow is designed to systematically investigate the compound's potential as a therapeutic agent.

Proposed Antimicrobial Mechanism of Action

Given the known antimicrobial activity of this compound, a plausible mechanism of action is the inhibition of essential bacterial enzymes. For Gram-positive bacteria like Staphylococcus aureus, a key target is DNA gyrase, an enzyme crucial for DNA replication.[6][7][8][9] For Gram-negative bacteria such as Escherichia coli, Penicillin-Binding Proteins (PBPs), which are vital for cell wall synthesis, are attractive targets.[10][11][12][13][14] The following diagram illustrates the proposed inhibitory action on a bacterial enzyme.

Experimental Protocols

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a target bacterial enzyme.

Target Protein: Staphylococcus aureus DNA Gyrase (PDB ID: 6Z1A).[7]

Protocol:

-

Protein Preparation:

-

Download the crystal structure of S. aureus DNA gyrase from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Identify the active site of the enzyme, typically where the native ligand binds.

-

Define a grid box that encompasses the entire active site with appropriate dimensions (e.g., 60 x 60 x 60 Å).

-

Generate the grid parameter file using AutoGrid.

-

-

Docking Simulation:

-

Perform the docking using AutoDock Vina, specifying the prepared protein, ligand, and grid parameter file.

-

Use an exhaustiveness of 8 (standard) and generate 10 binding modes.

-

-

Analysis:

-

Analyze the docking results, focusing on the binding energy (kcal/mol) of the best pose.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

-

Illustrative Docking Results:

| Binding Mode | Binding Energy (kcal/mol) | Interacting Residues (Illustrative) |

| 1 | -7.8 | ASP81, GLY85, SER88 |

| 2 | -7.5 | ASP81, ILE86, ALA120 |

| 3 | -7.2 | GLY85, ILE102, VAL124 |

Molecular Dynamics Simulation

Objective: To assess the stability of the protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.

Protocol:

-

System Preparation:

-

Use the best docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a cubic box of water (e.g., TIP3P water model) with a minimum distance of 10 Å from the box edges.

-

Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

-

-

Force Field Parameterization:

-

Use a standard protein force field (e.g., AMBER, CHARMM).

-

Generate topology and parameter files for the ligand using a tool like CGenFF or Antechamber.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove steric clashes.

-

Conduct a two-step equilibration:

-

NVT (constant number of particles, volume, and temperature) ensemble for 1 ns to stabilize the temperature.

-

NPT (constant number of particles, pressure, and temperature) ensemble for 5 ns to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Perform a production molecular dynamics simulation for at least 100 ns.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network between the protein and ligand over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Illustrative MD Simulation Results:

| Parameter | Value (Illustrative) | Interpretation |

| Average RMSD | 2.5 Å | The protein-ligand complex is stable during the simulation. |

| Binding Free Energy | -35 kcal/mol | Strong binding affinity between the ligand and protein. |

QSAR Modeling for Antimicrobial Activity

A Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the antimicrobial activity of novel furan derivatives based on their molecular descriptors.[15]

Logical Workflow for QSAR Model Development:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. ijabbr.com [ijabbr.com]

- 5. 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 11. rcsb.org [rcsb.org]

- 12. Crystal Structure of Penicillin-Binding Protein 3 (PBP3) from Escherichia coli | PLOS One [journals.plos.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (S)-2-Amino-3-(furan-2-yl)propanoic acid: A Technical Guide

Disclaimer: No dedicated toxicological studies for (S)-2-Amino-3-(furan-2-yl)propanoic acid have been identified in the public domain. This document provides a comprehensive overview of the potential toxicological profile based on the known hazards of the furan moiety, a key structural component of the molecule. The information herein is intended for researchers, scientists, and drug development professionals to inform preliminary risk assessment and guide future toxicological investigations.

Introduction

This compound is a non-proteinogenic amino acid containing a furan ring. While its unique structure may offer potential applications in medicinal chemistry and drug design, a thorough understanding of its toxicological profile is paramount for any further development. This technical guide summarizes the available safety information and provides a detailed analysis of the potential toxicological hazards associated with the furan moiety.

Physicochemical Properties

A summary of the basic physicochemical properties of the related compound 3-Amino-3-(furan-2-yl)propanoic acid is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 155.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-amino-3-(furan-2-yl)propanoic acid | --INVALID-LINK-- |

Hazard Identification from Safety Data Sheets

Safety Data Sheets (SDS) for (S)-2-Amino-3-(furan-3-yl)propanoic acid, a close structural isomer, indicate the following potential hazards[1]:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

These are common classifications for many chemical compounds and highlight the need for standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

The Furan Moiety: A Primary Toxicological Concern

The presence of the furan ring is the most significant structural alert for the potential toxicity of this compound. Furan and many of its derivatives are known to be toxic and carcinogenic in animal models[2][3][4].

Metabolic Activation

The toxicity of furan is primarily mediated by its metabolic activation in the liver. Cytochrome P450 enzymes, particularly CYP2E1, oxidize the furan ring to a highly reactive and unstable intermediate, cis-2-butene-1,4-dial (BDA)[5][6].

Metabolic activation pathway of the furan moiety.

Mechanisms of Toxicity

The reactive metabolite, BDA, is a potent electrophile that can covalently bind to cellular macromolecules, including proteins and DNA[5][6]. This binding can disrupt normal cellular function and lead to:

-

Hepatotoxicity: Furan is a known hepatotoxicant in rodents, causing effects ranging from elevated liver enzymes to hepatocellular necrosis and cholangiofibrosis[2][6][7].

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified furan as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals[4]. The carcinogenic effects are thought to arise from a combination of genotoxic and non-genotoxic mechanisms, including chronic cell injury and regenerative proliferation[3].

-

Genotoxicity: While furan itself is not typically mutagenic in standard bacterial reverse mutation assays (Ames test), its reactive metabolite BDA is mutagenic[5]. There is evidence of chromosomal damage in vivo following furan exposure[6].

Proposed Toxicological Evaluation Workflow

Given the absence of data for this compound, a systematic toxicological evaluation is necessary to characterize its safety profile. The following workflow outlines the key experimental stages.

Proposed workflow for toxicological evaluation.

Experimental Protocols

While no specific experimental data exists for the target compound, this section outlines the general methodologies for key toxicological assays that should be considered.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical[8].

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine (His+). These revertant bacteria will then grow and form colonies on a histidine-deficient agar plate.

-

Methodology:

-

Strains: A set of at least four different S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) should be used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test should be conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

-

In Vitro Cytotoxicity Assay

-

Principle: To assess the direct toxicity of the compound to mammalian cells. Human liver cell lines, such as HepG2, are particularly relevant due to the expected role of the liver in metabolizing the furan moiety.

-

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium until they reach a desired confluency.

-

Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

-

Conclusion

There is a clear lack of direct toxicological data for this compound. However, the presence of the furan moiety raises significant concerns regarding potential hepatotoxicity and carcinogenicity, primarily through metabolic activation to the reactive intermediate cis-2-butene-1,4-dial. Any research or development involving this compound must proceed with caution. The proposed toxicological evaluation workflow provides a roadmap for systematically assessing its safety profile, starting with in vitro genotoxicity and cytotoxicity assays. The findings from these initial screens will be crucial in determining the viability of this compound for further development and the necessity of more extensive in vivo studies. Researchers are strongly advised to handle this compound with appropriate safety measures, assuming it may possess the hazardous properties associated with furan.

References

- 1. aksci.com [aksci.com]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 4. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

(S)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Biological Significance of (S)-2-Amino-3-(furan-2-yl)propanoic Acid.

This compound , a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to natural amino acids, coupled with the unique electronic properties of the furan ring, makes it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis and application, and insights into its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor signaling pathway.

Commercial Availability

This compound, identified by the CAS number 127682-08-0 , is readily available from a variety of chemical suppliers. Researchers can procure this compound in research-grade quantities, typically with a purity exceeding 95%. The following table summarizes the availability of this compound from several prominent suppliers. Pricing is subject to change and may vary based on the quantity and purity required.

| Supplier | Catalog Number | Purity | Available Quantities |

| Key Organics | PS-12180 | >95% | 1 g |

| Santa Cruz Biotechnology | sc-460745 | Not Specified | 1 g |

| Biorbyt | orb2661685 | >95% | 1 g |

| Aapptec | UHF148 | Not Specified | Custom |

| Smolecule | S1800414 | Not Specified | In Stock |

Physicochemical Properties

While detailed experimental data for the pure (S)-enantiomer is not consistently provided by all suppliers, the racemic mixture of 2-Amino-3-(furan-2-yl)propanoic acid (CAS 4066-39-1) offers some insight into its general properties.

| Property | Value |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Melting Point | 260 °C |

| Boiling Point | 284 °C |

| Density | 1.290 g/cm³ |

| Flash Point | 126 °C |

| Solubility | Soluble in water |

Experimental Protocols

Enantioselective Synthesis via Biocatalytic Resolution

A highly efficient method for the preparation of enantiopure this compound involves the kinetic resolution of its N-acetylated racemic form using an acylase enzyme. This protocol is adapted from methodologies described for the synthesis of similar enantiopure amino acids.[1]

Materials:

-

Racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid

-

Acylase I from Aspergillus oryzae

-

0.1 M Phosphate buffer (pH 7.5)

-

Cobalt(II) chloride solution (1 mM)

-

Dowex 50W-X8 resin (H⁺ form)

-

0.5 M Ammonium hydroxide solution

-

Ethyl acetate

-

Hydrochloric acid (1 M and concentrated)

-

Sodium hydroxide (1 M)

Procedure:

-

Preparation of the Substrate Solution: Dissolve racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 0.1 M. Adjust the pH to 7.5 with 1 M NaOH.

-

Enzymatic Hydrolysis: Add Acylase I (e.g., 10 mg per gram of substrate) and a small amount of 1 mM CoCl₂ solution (as a cofactor) to the substrate solution. Incubate the mixture at 37°C with gentle stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the release of the free amino acid using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete when approximately 50% of the racemic mixture has been hydrolyzed.

-

Separation of Products:

-

Once the reaction reaches ~50% conversion, acidify the mixture to pH 5 with 1 M HCl.

-

Extract the unreacted N-acetyl-(R)-amino acid with ethyl acetate.

-

The aqueous layer, containing the desired this compound, is then passed through a column of Dowex 50W-X8 resin.

-

-

Purification of (S)-enantiomer:

-

Wash the resin with deionized water to remove any unbound impurities.

-

Elute the (S)-amino acid from the resin using 0.5 M ammonium hydroxide solution.

-

Collect the fractions containing the amino acid (monitor by TLC or a ninhydrin test).

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

-

Recrystallization: Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure (S)-enantiomer.

High-Throughput Calcium-Flux Assay for NMDA Receptor Agonist/Antagonist Screening

This protocol outlines a cell-based assay to evaluate the activity of compounds like this compound at the NMDA receptor by measuring changes in intracellular calcium concentration. This method is adapted from a general high-throughput screening protocol for NMDA receptors.[2]

Materials:

-

HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

This compound (test compound)

-

Glutamate and Glycine (as co-agonists)

-

Known NMDA receptor antagonist (e.g., AP5) for control

-

384-well black-walled, clear-bottom microplates

-

Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS)

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing NMDA receptors into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the cell culture medium from the plates and add the dye-loading buffer.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer in a separate compound plate.

-

Calcium Flux Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate and the compound plate into the fluorescent imaging plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the test compounds from the compound plate to the cell plate.

-

Simultaneously, or shortly after, add a solution of glutamate and glycine (co-agonists) to stimulate the NMDA receptors.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve for each well.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for the test compounds.

-

Biological Activity and Signaling Pathways

This compound and its derivatives are primarily recognized for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3]